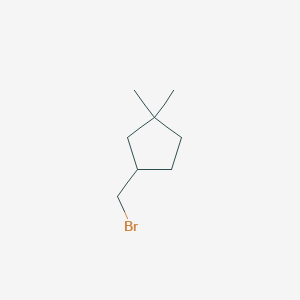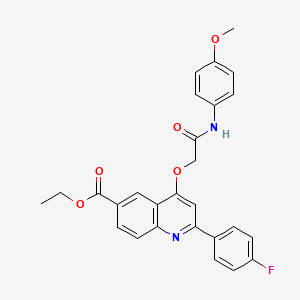![molecular formula C21H19ClN2O3 B3019461 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide CAS No. 1147693-29-5](/img/structure/B3019461.png)
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound X" in scientific literature. In
作用機序
The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit the replication of HIV and Hepatitis C virus by targeting viral proteases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, the compound has been shown to inhibit viral replication by targeting viral proteases.
実験室実験の利点と制限
One of the advantages of Compound X is that it is relatively easy to synthesize and purify. The compound has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of Compound X is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Compound X. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to test the efficacy of the compound in animal models of various diseases, including cancer and viral infections. In addition, the development of new formulations of the compound that improve its solubility and bioavailability could expand its potential therapeutic applications.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has both biochemical and physiological effects and has been shown to have low toxicity. There are several future directions for the research on Compound X, including optimizing the synthesis method and testing the efficacy of the compound in animal models of various diseases.
合成法
The synthesis of Compound X involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 2-(4-ethoxyphenoxy)aniline in the presence of a coupling agent. The resulting compound is then chlorinated to yield 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the desired compound.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been tested for its ability to inhibit viral replication, including HIV and Hepatitis C virus.
特性
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-3-26-15-9-11-16(12-10-15)27-19-7-5-4-6-18(19)24-21(25)17-13-8-14(2)23-20(17)22/h4-13H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRKEMCDKMTXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(N=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)


![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)


